Olaparib-d5

CAS No.:

Cat. No.: VC13669564

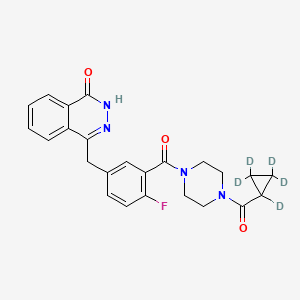

Molecular Formula: C24H23FN4O3

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H23FN4O3 |

|---|---|

| Molecular Weight | 439.5 g/mol |

| IUPAC Name | 4-[[4-fluoro-3-[4-(1,2,2,3,3-pentadeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |

| Standard InChI | InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2,16D |

| Standard InChI Key | FDLYAMZZIXQODN-UPHFDSBSSA-N |

| Isomeric SMILES | [2H]C1(C(C1([2H])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)([2H])[2H])[2H] |

| SMILES | C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |

| Canonical SMILES | C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Olaparib-d5 (CAS No. 2143107-56-4) is a pentadeuterated derivative of Olaparib, where five hydrogen atoms in the cyclopropane-carbonyl group are replaced by deuterium . This isotopic substitution minimally alters its molecular weight (434.47 g/mol) and structure (C₂₄H₂₃FN₄O₃) but significantly impacts its metabolic stability, making it invaluable for mass spectrometry-based studies .

Table 1: Key Chemical Properties of Olaparib-d5

| Property | Value |

|---|---|

| CAS Number | 2143107-56-4 |

| Molecular Formula | C₂₄H₂₃FN₄O₃ |

| Molecular Weight | 434.47 g/mol |

| Synonyms | AZD2281 D5; KU0059436 D5 |

| Purity | ≥98% |

| MDL Number | MFCD34469897 |

Synthesis and Manufacturing

Continuous Flow Synthesis

The synthesis of Olaparib-d5 parallels that of Olaparib, with modifications to incorporate deuterated reagents. A patented continuous flow method (CN117800923B) outlines a three-step process :

-

Acid Activation: 2-Fluoro-5-[(4-oxo-3,4-dihydronaphthyridin-1-yl)methyl]benzoic acid undergoes activation using a condensing agent in a continuous reactor.

-

Amidation: The activated intermediate reacts with piperazine in a second reactor.

-

Deuterated Cyclopropane Incorporation: Cyclopropane-1-carbonyl-d5 chloride is introduced in a final amidation step, yielding Olaparib-d5 .

This method achieves a 66.5% yield for non-deuterated Olaparib, suggesting comparable efficiency for the deuterated variant when using isotopically labeled reagents .

Table 2: Synthesis Parameters for Olaparib-d5

| Step | Reactant | Conditions | Yield |

|---|---|---|---|

| Acid Activation | 2-Fluoro-benzoic acid | Continuous reactor, RT | >90% |

| Piperazine Amidation | Piperazine | 70°C, 10 min residence | 85% |

| Cyclopropane-d5 Coupling | Cyclopropane-d5 carbonyl chloride | 70°C, DMA solvent | 66.5% |

Pharmacological Profile and Mechanisms

PARP Inhibition and Anticancer Activity

While Olaparib-d5 itself is primarily a research tool, its parent compound, Olaparib, inhibits PARP1/2 with IC₅₀ values of 5 nM and 1 nM, respectively . By trapping PARP enzymes on damaged DNA, it induces synthetic lethality in BRCA-mutated cancers . Olaparib also potentiates anthracyclines (e.g., daunorubicin) by inhibiting AKR1C3, a reductase implicated in drug resistance .

Metabolic Advantages of Deuterium

Deuteration at the cyclopropane moiety slows hepatic metabolism, potentially extending Olaparib-d5’s half-life in preclinical models . This property is leveraged in tracer studies to quantify Olaparib’s distribution without interference from endogenous metabolites .

Analytical and Research Applications

Mass Spectrometry and Quantitation

Olaparib-d5 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its near-identical chromatographic behavior to Olaparib, coupled with a 5 Da mass shift, enables precise quantification in biological matrices .

Investigating Drug-Drug Interactions

Studies utilizing Olaparib-d5 have clarified interactions between Olaparib and anthracyclines. For instance, Olaparib’s inhibition of AKR1C3 (IC₅₀ = 10 µM) reverses daunorubicin resistance in leukemia cells, a finding validated using deuterated analogs .

| Supplier | Location | Price (per mg) | Purity |

|---|---|---|---|

| TargetMol Chemicals | United States | $0.00–218.00 | ≥98% |

| Artis Biotech | China | $150.00 | ≥98% |

| Bide Pharmatech | China | $145.00 | ≥98% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume